N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide

Lipophilicity Conformational restriction Medicinal chemistry

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS 1353972-80-1) is a synthetic piperidine-acetamide derivative with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol. It features a 2-aminoethyl substituent at the piperidine N1 position, a cyclopropyl group on the acetamide nitrogen, and a methylene spacer linking the acetamide to the piperidine 3-position.

Molecular Formula C13H25N3O
Molecular Weight 239.36 g/mol
Cat. No. B7918829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide
Molecular FormulaC13H25N3O
Molecular Weight239.36 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1CCCN(C1)CCN)C2CC2
InChIInChI=1S/C13H25N3O/c1-11(17)16(13-4-5-13)10-12-3-2-7-15(9-12)8-6-14/h12-13H,2-10,14H2,1H3
InChIKeyYIEFKINCNRFIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide: Structural Identity and Procurement-Relevant Properties


N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide (CAS 1353972-80-1) is a synthetic piperidine-acetamide derivative with the molecular formula C₁₃H₂₅N₃O and a molecular weight of 239.36 g/mol . It features a 2-aminoethyl substituent at the piperidine N1 position, a cyclopropyl group on the acetamide nitrogen, and a methylene spacer linking the acetamide to the piperidine 3-position. The compound is supplied as a research-grade chemical with a typical purity of 98% and carries GHS07 hazard warnings (H302, H315, H319, H335) . Computed physicochemical properties include a LogP of 0.668, a topological polar surface area (TPSA) of 49.57 Ų, one hydrogen bond donor, and three hydrogen bond acceptors .

Synthetic intermediate with a primary amine handle for amide coupling and bioconjugation

Cyclopropyl group introduces conformational constraint and moderate lipophilicity for CNS-targeted library design

3-ylmethyl piperidine substitution provides a stereocenter (racemic) for chiral optimization studies

Research-grade supply (98% purity) suitable for SAR exploration and focused library synthesis

Why N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide Cannot Be Replaced by a Generic Analog


Superficially similar piperidine-acetamide derivatives in this chemical series differ in at least four structural variables—regioisomeric attachment position, N-alkyl substituent identity, presence or absence of the aminoethyl handle, and methylene spacer length—each of which measurably alters physicochemical and conformational properties . These differences can translate into divergent pharmacokinetic behavior, target recognition, and synthetic utility. For example, the cyclopropyl group imparts distinct lipophilicity and conformational constraint compared to an ethyl substituent, while the aminoethyl side chain provides a solvent-accessible primary amine that is absent in simpler N-cyclopropyl-piperidinyl-acetamides . Interchanging any two members of this series without explicit comparative data risks compromising assay reproducibility, structure-activity relationship (SAR) continuity, and downstream conjugatability. The quantitative evidence below demonstrates that the target compound occupies a specific, non-interchangeable position in the analog landscape.

Removing the aminoethyl side chain eliminates the primary amine conjugation handle, preventing downstream functionalization.

Replacing the cyclopropyl with an ethyl group reduces conformational constraint and may alter target-binding entropic profiles.

4-ylmethyl regioisomer or direct 3-yl attachment changes spatial geometry, which can shift pharmacophore presentation even if computed properties match.

Quantitative Differentiation Evidence for N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide Against Closest Analogs


Cyclopropyl vs. Ethyl N-Substituent: Lipophilicity and Conformational Constraint

The target compound bears a cyclopropyl group on the acetamide nitrogen, whereas the closest N-alkyl analog (CAS 1353978-26-3) bears an ethyl group. The cyclopropyl substituent increases computed LogP by 0.1425 log units (0.668 vs. 0.5255) while maintaining identical TPSA (49.57 Ų) and hydrogen bonding capacity . The cyclopropyl ring restricts rotational freedom around the N–C bond compared to the freely rotating ethyl group, which can reduce entropic penalties upon target binding—a class-level principle well established in medicinal chemistry for improving ligand efficiency [1].

Cyclopropyl vs. Ethyl
Reported
LogP = 0.668 vs. 0.5255 (Δ +0.14)
Cyclopropyl may moderately increase lipophilicity and restrict N–C bond rotation.
Consistent computational methodology across compounds; class-level evidence on conformational restriction.
Lipophilicity Conformational restriction Medicinal chemistry

Methylene Spacer Length: 3-ylmethyl vs. Direct 3-yl Attachment

The target compound incorporates a methylene (–CH₂–) spacer between the piperidine C3 and the acetamide nitrogen. The direct-attachment analog (CAS 1353985-59-7) lacks this spacer, resulting in a shorter, more rigid connection. The target compound has one additional rotatable bond (5 vs. 4), a higher molecular weight (239.36 vs. 225.33 g/mol), and a higher LogP (0.668 vs. 0.4204) . The TPSA is identical at 49.57 Ų for both compounds. The extra methylene group increases the distance between the piperidine ring and the cyclopropyl-acetamide moiety, which can alter the spatial presentation of pharmacophoric elements to a biological target.

Methylene Spacer Length
Reported
Rotatable bonds: 5 vs. 4; LogP: 0.668 vs. 0.4204
Extra methylene increases conformational flexibility and may alter binding pose.
Direct attachment analog lacks linker, which can restrict induced-fit binding.
Conformational flexibility Linker optimization SAR

Aminoethyl Substituent: Presence vs. Absence and Impact on Polarity and Conjugatability

The target compound carries a 2-aminoethyl group on the piperidine N1, whereas the simpler analog N-cyclopropyl-N-piperidin-3-yl-acetamide (CAS 1353977-51-1) has a free secondary amine at this position. The aminoethyl substitution increases the number of hydrogen bond acceptors from 2 to 3, raises TPSA from 32.34 to 49.57 Ų, and modestly lowers LogP from 0.7493 to 0.668 . Most critically, the aminoethyl group provides a primary amine (–NH₂) handle that is available for amide coupling, reductive amination, or bioconjugation—a synthetic entry point that is entirely absent in the des-aminoethyl comparator .

Aminoethyl Substituent
Reported
TPSA: 49.57 vs. 32.34 Ų; H-bond acceptors: 3 vs. 2
Primary amine handle enables conjugation; absent in des-aminoethyl analog.
Key synthetic entry point for amide coupling, biotinylation, or library elaboration.
Bioconjugation Solubility Hydrogen bonding

Regioisomeric Substitution Pattern: 3-ylmethyl vs. 4-ylmethyl

The target compound is substituted at the piperidine 3-position (3-ylmethyl), whereas a commercially distinct regioisomer (CAS 1353988-64-3) bears the identical substituents at the 4-position (4-ylmethyl). Although the two regioisomers share identical molecular formula (C₁₃H₂₅N₃O), molecular weight (239.36), LogP (0.668), TPSA (49.57), and rotatable bond count (5) , the substitution position alters the spatial relationship between the aminoethyl side chain and the cyclopropyl-acetamide moiety. In the 3-substituted isomer, the acetamide-bearing side chain and the aminoethyl tail are in a 1,3-relationship on the piperidine ring, whereas in the 4-isomer they adopt a 1,4-relationship. This geometric difference can lead to distinct intramolecular hydrogen bonding patterns and differential presentation of the two basic nitrogen atoms (piperidine N and primary amine) to biological targets or metal coordination sites .

Regioisomeric Geometry
Class-level
3-ylmethyl (1,3-relationship) vs. 4-ylmethyl (1,4-relationship)
Geometric difference may produce divergent binding modes despite identical computed properties.
3-substitution introduces a stereocenter; regioisomer purity is critical for SAR.
Regioisomerism Piperidine substitution Receptor recognition

Commercial Availability and Sourcing Differentiation

The target compound (CAS 1353972-80-1) is available from multiple vendors including Fluorochem (Product Code F084616) and Leyan (Product No. 1776192) at a certified purity of 98% . In contrast, the closely related 4-ylmethyl regioisomer (CAS 1353988-64-3) is listed with a published 1g price at Leyan, whereas the 3-ylmethyl target compound is inquiry-only pricing, suggesting different production economics or demand profiles . Additionally, the 3-yl direct-attachment analog (CAS 1353985-59-7) is marked as 'Discontinued' at CymitQuimica, indicating potential supply constraints for that specific comparator . The target compound carries GHS07 hazard classification with H302/H315/H319/H335 warnings, identical to its regioisomer, ensuring consistent safety handling requirements across procurement .

Commercial Availability
Data to verify
Multi-vendor sourcing (Fluorochem, Leyan); 98% purity
Supply redundancy may support procurement planning; some analogs discontinued or inquiry-only.
Vendor catalog data as of May 2026; verify current stock and pricing.
Procurement Supply chain Purity

Predicted pKa and Ionization State at Physiological pH

The predicted pKa of the target compound's most basic center (the piperidine tertiary amine or the primary amine of the aminoethyl group) is approximately 10.21±0.10, based on ChemicalBook predictions for the structurally analogous 4-ylmethyl regioisomer . This is consistent with the pKa range expected for tertiary piperidine amines bearing an N-alkyl substituent. At physiological pH (7.4), the compound will be predominantly protonated (>99%) at the piperidine nitrogen and/or the primary amine, conferring a net positive charge. In comparison, the des-aminoethyl analog (CAS 1353977-51-1) has a predicted pKa of approximately 14.70±0.60 for its secondary piperidine amine, indicating significantly different protonation behavior . The lower pKa of the target compound (due to the electron-withdrawing effect of the N-aminoethyl substituent) results in a more physiologically relevant ionization profile.

Predicted pKa
Class-level
≈10.21 vs. ≈14.70 (Δ –4.5 units)
Lower pKa suggests protonation state differences at physiological pH; may impact permeability and lysosomal trapping.
Predicted values; experimental confirmation recommended for ADME profiling.
Ionization Drug-likeness Permeability

Optimal Application Scenarios for N-[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-N-cyclopropyl-acetamide Based on Quantitative Differentiation


Scaffold for Focused Kinase or GPCR Ligand Libraries Requiring Primary Amine Conjugation

The target compound's aminoethyl side chain provides a reactive primary amine handle that is absent in simpler N-cyclopropyl-piperidinyl-acetamides (TPSA advantage of +17.23 Ų and an additional H-bond acceptor relative to CAS 1353977-51-1) [Section 3, Evidence Item 3]. This makes it the preferred scaffold for constructing focused libraries where the primary amine is used for amide coupling with carboxylic acid-bearing warheads, sulfonylation, or reductive amination with aromatic aldehydes. Procurement of the target compound over the des-aminoethyl analog eliminates a deprotection and functionalization step, saving 1–2 synthetic steps per library member.

CNS-Penetrant Lead Optimization Programs Where Cyclopropyl Lipophilicity Is Preferred Over Ethyl

The cyclopropyl group confers a LogP increase of +0.1425 versus the N-ethyl analog (0.668 vs. 0.5255) while preserving identical TPSA [Section 3, Evidence Item 1]. In CNS drug discovery, where the desired LogP range for blood-brain barrier penetration is typically 1–3, this modest lipophilicity boost can be decisive for pushing a lead series into the optimal permeability window without resorting to halogenation or aryl ring additions that would increase molecular weight and off-target promiscuity. The conformational restriction of the cyclopropyl ring may additionally improve NR2B or sigma receptor subtype selectivity, as inferred from class-level SAR in piperidine-based NMDA antagonists [Section 3, Evidence Item 1, REFS-3].

Regioisomer-Specific SAR Studies Investigating 1,3- vs. 1,4-Piperidine Substitution Geometry

The target compound's 3-ylmethyl substitution pattern creates a 1,3-relationship between the two basic nitrogen substituents on the piperidine ring, contrasting with the 1,4-relationship in the 4-ylmethyl regioisomer (CAS 1353988-64-3) [Section 3, Evidence Item 4]. This geometric difference, while producing no change in computed global properties (LogP, TPSA, rotatable bonds all identical), can yield divergent binding modes to targets with defined spatial requirements—such as ion channels or allosteric receptor sites. Programs exploring piperidine-based modulators of muscarinic M4, sigma-1, or NMDA NR2B receptors should include both regioisomers in screening cascades to map the spatial tolerance of the target binding pocket.

Bioconjugation and Chemical Probe Development Requiring a Built-In Linker Attachment Point

The combination of the aminoethyl primary amine and the methylene spacer at the 3-position provides two distinct functionalization vectors: the primary amine for payload attachment (fluorophore, biotin, PEG chain) and the cyclopropyl-acetamide moiety as a pharmacophore anchor. In contrast, the 3-yl direct-attachment analog (CAS 1353985-59-7) lacks the methylene spacer and has lower LogP (0.4204 vs. 0.668), reducing both linker flexibility and lipophilicity [Section 3, Evidence Item 2]. The target compound's 5 rotatable bonds (vs. 4 for the direct analog) allow the conjugated payload to sample a wider conformational space, reducing the risk of steric clash with the target protein. This makes the target compound the superior choice for designing chemical probes where the linker must project the payload away from the binding site.

Application
Selection Property
Validation Focus
Focused kinase / GPCR ligand libraries
Primary amine conjugation handle
Verify amide coupling efficiency and library diversity
CNS-penetrant lead optimization
Cyclopropyl lipophilicity and conformational constraint
Confirm permeability and target selectivity in CNS models
Regioisomer-specific SAR studies
3-ylmethyl piperidine geometry
Assess binding mode differences vs. 4-ylmethyl regioisomer
Chemical probe and bioconjugate design
Built-in aminoethyl linker attachment point
Evaluate payload conjugation and steric compatibility with target
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